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Compound of Interest

Compound Name: 2-Aminobenzyl alcohol

Cat. No.: B189453

This technical guide provides an in-depth analysis of the spectroscopic data for 2-aminobenzyl
alcohol, a key intermediate in pharmaceutical and chemical synthesis. The document is
intended for researchers, scientists, and professionals in drug development, offering a
comprehensive resource of its Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear
Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data. Detailed
experimental protocols are provided to ensure reproducibility and accurate interpretation of the
spectroscopic results.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the FTIR, *H NMR, 3C
NMR, and Mass Spectrometric analysis of 2-aminobenzyl alcohol.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-aminobenzyl alcohol was recorded in the solid phase. The
characteristic absorption bands are presented in Table 1, corresponding to the key functional
groups present in the molecule.
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Wavenumber (cm—?) Assignment

Functional Group

N-H stretch (asymmetric and

3300-3500

Primary Amine (-NH-2)

symmetric)
3200-3600 O-H stretch (broad) Alcohol (-OH)
3000-3100 Aromatic C-H stretch Aromatic Ring
1580-1650 N-H bend Primary Amine (-NHz2)
1475-1600 C=C stretch Aromatic Ring
1250-1335 C-N stretch Aromatic Amine
1000-1300 C-O stretch Primary Alcohol

Table 1: Summary of FTIR data for 2-aminobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra of 2-aminobenzyl alcohol were recorded in deuterated solvents

such as DMSO-des or CDCls.

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

7.07 d 1H Ar-H

6.98 t 1H Ar-H

6.64 d 1H Ar-H

6.54 t 1H Ar-H

5.00 t 1H -OH

491 S 2H -NH2

4.40 d 2H -CHaz-

Table 2: *H NMR data for 2-aminobenzyl alcohol in DMSO-de.[1]
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Chemical Shift (6, ppm) Assignment
146.82 Ar-C (C-NHz)
128.17 Ar-CH

128.11 Ar-CH

125.83 Ar-C (C-CH20H)
116.27 Ar-CH

115.01 Ar-CH

61.65 -CH20H

Table 3: 13C NMR data for 2-aminobenzyl alcohol in DMSO-ds.[1]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2-aminobenzyl alcohol is characterized by its
molecular ion peak and several key fragment ions.

miz Relative Intensity (%) Assighment

123 100 [M]* (Molecular lon)
106 ~85 [M-OH]*

105 ~95 [M-H20]*

77 ~40 [CeHs]*

Table 4: Key fragments in the mass spectrum of 2-aminobenzyl alcohol.[2][3][4]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify the functional groups present in 2-aminobenzyl alcohol using their
characteristic infrared absorption frequencies.

Methodology (Attenuated Total Reflectance - ATR):

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to
account for atmospheric and instrumental interferences.[5]

o Sample Preparation: A small amount of solid 2-aminobenzyl alcohol is placed directly onto
the ATR crystal.

o Sample Analysis: Pressure is applied to ensure good contact between the sample and the
crystal. The infrared spectrum is then recorded, typically in the range of 4000-400 cm~1.[5]

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of 2-aminobenzyl alcohol.
Methodology:
e Sample Preparation:

o For 'H NMR, dissolve 5-25 mg of 2-aminobenzyl alcohol in approximately 0.6-0.7 mL of
a deuterated solvent (e.g., DMSO-ds or CDCIs) in a clean NMR tube.[1][6][7][8][9]

o For 3C NMR, a more concentrated sample of 50-100 mg is typically required.[6]
o Ensure the sample is fully dissolved; if necessary, gently warm or vortex the tube.

o Filter the solution if any solid particles are present to prevent distortion of the magnetic
field.[7][8]

e Instrument Setup:
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o The NMR spectrometer is tuned and the magnetic field is shimmed to ensure
homogeneity.

o Data Acquisition:
o For 'H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

o For 3C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum and enhance sensitivity.

» Data Processing:
o The FID is Fourier transformed to generate the NMR spectrum.

o The spectrum is then phased, baseline corrected, and referenced to the residual solvent
peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-aminobenzyl
alcohol.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

o Sample Preparation: A dilute solution of 2-aminobenzyl alcohol is prepared in a volatile
organic solvent (e.g., dichloromethane or methanol).

e GC Separation:
o A small volume (typically 1 pL) of the sample solution is injected into the GC.

o The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary
column.

o The column temperature is programmed to ramp up, separating the components of the
sample based on their boiling points and interactions with the stationary phase.[10]

e MS Analysis:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b189453?utm_src=pdf-body
https://www.benchchem.com/product/b189453?utm_src=pdf-body
https://www.benchchem.com/product/b189453?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9738936/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

As 2-aminobenzyl alcohol elutes from the GC column, it enters the mass spectrometer.

(¢]

The molecules are ionized, typically by electron impact (El), causing them to fragment.

[¢]

The resulting ions (molecular ion and fragment ions) are separated based on their mass-
to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

[¢]

A detector records the abundance of each ion, generating a mass spectrum.[11]

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a
conceptual representation of the information obtained.
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Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of 2-aminobenzyl alcohol.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b189453?utm_src=pdf-body-img
https://www.benchchem.com/product/b189453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Information Pathway from Spectra to Structure
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Caption: Conceptual pathway from spectroscopic data to structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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